molecular formula C14H20O3 B034378 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol CAS No. 106175-03-5

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol

Cat. No.: B034378
CAS No.: 106175-03-5
M. Wt: 236.31 g/mol
InChI Key: QDFKSTRRJRMBFV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol is an organic compound that features a benzodioxole ring, which is a benzene ring fused to a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol typically involves the reaction of 1,3-benzodioxole with suitable alkylating agents under controlled conditions. One common method involves the use of Grignard reagents, where the benzodioxole is reacted with a Grignard reagent derived from 4,4-dimethylpentan-3-one. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products:

    Oxidation: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one.

    Reduction: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentane.

    Substitution: this compound derivatives with nitro or bromo groups.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanone: Known for its use in the synthesis of psychoactive substances.

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Investigated for its potential therapeutic applications.

    1-(1,3-Benzodioxol-5-yl)-3-ethylamine: Explored for its biological activities.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4,6,8,13,15H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFKSTRRJRMBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909945
Record name 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106175-03-5
Record name Alpha-1,1-dimethylethyl-1,3-benzodioxole-5-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106175035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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